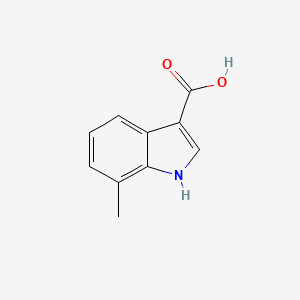

7-Methyl-1H-indole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-3-2-4-7-8(10(12)13)5-11-9(6)7/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYCADDCUWPWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564282 | |

| Record name | 7-Methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30448-16-9 | |

| Record name | 7-Methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Substituted Indole Scaffold

An In-depth Technical Guide to the Chemical Properties of 7-Methyl-1H-indole-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

This compound is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a bicyclic indole core with a carboxylic acid at the highly reactive C3 position and a methyl group on the benzene ring at C7, offers a unique combination of electronic and steric properties. The indole scaffold itself is a privileged structure, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[1] The specific substitution pattern of this compound provides a versatile platform for further functionalization, enabling the systematic exploration of chemical space in drug discovery and the development of novel organic materials.

This guide provides an in-depth examination of the core chemical properties of this molecule, focusing on its synthesis, spectroscopic signature, reactivity, and applications. The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

PART 1: Synthesis Strategies: Building the Indole Core

The construction of the substituted indole ring is a foundational challenge in organic synthesis. Among the most reliable and widely adopted methods is the Fischer Indole Synthesis, discovered by Emil Fischer in 1883.[2] This acid-catalyzed reaction forms the indole nucleus from an arylhydrazine and an aldehyde or ketone.[3] For this compound, the logical precursors are 2-methylphenylhydrazine and pyruvic acid.

A crucial preliminary step for generating the required arylhydrazone in a clean and efficient manner is the Japp-Klingemann reaction.[4] This reaction synthesizes hydrazones from β-keto-acids (or esters) and aryl diazonium salts, providing a reliable entry point into the Fischer synthesis pathway.[5]

Conceptual Workflow: Japp-Klingemann / Fischer Indole Synthesis

The overall synthetic strategy involves a two-stage process. First, the diazonium salt of 2-methylaniline is coupled with a β-keto-ester in the Japp-Klingemann reaction to form a hydrazone. This intermediate is then subjected to acidic conditions to induce the Fischer cyclization, yielding the indole core. Subsequent hydrolysis of the ester furnishes the target carboxylic acid.

References

An In-Depth Technical Guide to the Structure Elucidation of 7-Methyl-1H-indole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 7-Methyl-1H-indole-3-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Addressed to researchers, scientists, and professionals in the field, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a strategic, field-proven approach to confirming the molecular architecture of this indole derivative. We will delve into the causality behind experimental choices, emphasizing a self-validating system of protocols encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While a definitive X-ray crystal structure for this specific molecule is not publicly available, we will also discuss the application of this powerful technique for unambiguous stereochemical and conformational analysis. The methodologies and data interpretation strategies detailed herein are designed to ensure the highest level of scientific integrity and confidence in the assigned structure.

Introduction: The Significance of Structural Verification

This compound belongs to the vast and versatile family of indole derivatives, a scaffold of paramount importance in pharmaceutical research. The biological activity of such molecules is intrinsically linked to their precise three-dimensional structure. Therefore, unambiguous confirmation of the chemical identity and purity of a synthesized batch is a critical, non-negotiable step in any research and development pipeline. The presence of a methyl group at the 7-position of the indole ring, combined with the carboxylic acid function at the 3-position, imparts specific electronic and steric properties that will be reflected in its spectroscopic signature. This guide will systematically decode these signatures.

The molecular structure of this compound is presented below[1]:

The Elucidation Workflow: A Multi-faceted Approach

Caption: A typical workflow for the structural elucidation of a synthesized organic molecule.

Mass Spectrometry: The First Glimpse of Molecular Identity

High-Resolution Mass Spectrometry (HRMS) is the initial and indispensable step for confirming the molecular formula of the target compound.

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of about 10 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-ToF or Orbitrap system.

-

Ionization: Employ Electrospray Ionization (ESI) in positive ion mode. The indole nitrogen is readily protonated, making this the preferred mode.

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500.

-

Data Analysis: Determine the accurate mass of the protonated molecular ion ([M+H]⁺) and use the instrument's software to calculate the elemental composition.

Expected Data and Interpretation

For this compound (C₁₀H₉NO₂), the expected exact mass of the neutral molecule is 175.0633 g/mol . The protonated molecule, [C₁₀H₁₀NO₂]⁺, would have a theoretical m/z of 176.0706 . An experimentally observed mass with an accuracy of < 5 ppm provides high confidence in the elemental composition.

Table 1: Expected HRMS Data

| Ion | Theoretical m/z |

| [M+H]⁺ | 176.0706 |

| [M+Na]⁺ | 198.0525 |

Fragmentation Analysis (MS/MS):

Tandem mass spectrometry (MS/MS) provides crucial structural information by inducing fragmentation of the molecular ion. A common fragmentation pathway for indole-3-carboxylic acids involves the loss of the carboxylic acid group.

-

Loss of H₂O: A fragment corresponding to the loss of water (18.0106 Da) from the carboxylic acid group may be observed.

-

Loss of CO₂: Decarboxylation is a characteristic fragmentation, leading to the loss of carbon dioxide (43.9898 Da)[2]. This would result in a fragment ion corresponding to 7-methylindole.

-

Loss of •COOH: Loss of the entire carboxylic acid radical (45.0022 Da) is also a possibility.

The fragmentation of indole rings themselves can lead to characteristic ions, such as the loss of HCN (27.0109 Da) from the pyrrole ring, which is a hallmark of indole fragmentation[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. A combination of 1D (¹H, ¹³C) and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and establishes their connectivity.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it can solubilize the carboxylic acid and the acidic protons (N-H and COOH) are typically well-resolved.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

1D NMR Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. It is also beneficial to run DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) to differentiate between CH, CH₂, and CH₃ groups[4].

-

-

2D NMR Acquisition (if necessary for complex spectra):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons.

-

Predicted ¹H NMR Spectrum and Interpretation (in DMSO-d₆)

Based on the structure and data from analogous compounds[5][6][7], the following proton signals are expected:

-

COOH Proton: A very broad singlet, typically downfield (> 12 ppm), due to the acidic nature and hydrogen bonding.

-

N-H Proton: A singlet in the region of 11-12 ppm.

-

Aromatic Protons:

-

H2: A singlet or a narrow doublet (due to long-range coupling) between 8.0-8.2 ppm. This proton is adjacent to the nitrogen and is deshielded.

-

H4, H5, H6: These three protons on the benzene ring will form a coupled system. We expect a doublet for H4, a triplet for H5, and a doublet for H6, likely in the range of 7.0-7.8 ppm. The specific shifts and coupling constants will depend on the electronic influence of the methyl group.

-

-

Methyl Protons (C7-CH₃): A sharp singlet around 2.4-2.5 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| COOH | > 12.0 | Broad Singlet |

| N-H | ~11.5 | Singlet |

| H2 | ~8.1 | Singlet |

| H4 | ~7.7 | Doublet |

| H5 | ~7.1 | Triplet |

| H6 | ~7.0 | Doublet |

| C7-CH₃ | ~2.5 | Singlet |

Predicted ¹³C NMR Spectrum and Interpretation (in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule.

-

Carbonyl Carbon (COOH): The least shielded carbon, appearing in the range of 165-175 ppm.

-

Aromatic and Heteroaromatic Carbons: These will appear in the range of 100-140 ppm. Quaternary carbons (C3, C3a, C7, C7a) will generally have weaker signals than protonated carbons.

-

Methyl Carbon (C7-CH₃): The most shielded carbon, appearing upfield around 15-20 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| COOH | ~168 |

| C2 | ~130 |

| C3 | ~110 |

| C3a | ~128 |

| C4 | ~120 |

| C5 | ~122 |

| C6 | ~120 |

| C7 | ~125 |

| C7a | ~136 |

| C7-CH₃ | ~17 |

digraph "NMR_Correlations" { graph [fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Courier", fontsize=14]; edge [color="#4285F4", arrowhead=none, style=dashed];

Structure [label=<<TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/your-image-url.png"SCALE="TRUE"/>TD>TR><TR><TD><TABLEBORDER="1"CELLBORDER="1"CELLSPACING="0"><TR><TD>PositionTD><TD>¹H (ppm)TD><TD>¹³C (ppm)TD>TR><TR><TD>N-HTD><TD>~11.5TD><TD>-TD>TR><TR><TD>C2-HTD><TD>~8.1TD><TD>~130TD>TR><TR><TD>C3TD><TD>-TD><TD>~110TD>TR><TR><TD>C4-HTD><TD>~7.7TD><TD>~120TD>TR><TR><TD>C5-HTD><TD>~7.1TD><TD>~122TD>TR><TR><TD>C6-HTD><TD>~7.0TD><TD>~120TD>TR><TR><TD>C7-CH₃TD><TD>~2.5TD><TD>~17 (CH₃), ~125 (C7)TD>TR><TR><TD>COOHTD><TD>>12.0TD><TD>~168TD>TR>TABLE>TD>TR>TABLE>>]; }

Caption: Predicted NMR assignments for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

Expected Data and Interpretation

The IR spectrum of this compound will be characterized by several key absorptions[8][9][10][11]:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, resulting from the hydrogen-bonded hydroxyl group. This is one of the most diagnostic peaks for a carboxylic acid[11].

-

N-H Stretch (Indole): A moderate to sharp peak around 3300-3400 cm⁻¹. This may sometimes be partially obscured by the broad O-H stretch.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption between 1680 and 1710 cm⁻¹ for the carbonyl of the hydrogen-bonded carboxylic acid dimer[11].

-

C=C Stretches (Aromatic): Medium intensity peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch and O-H Bend: Strong bands in the 1210-1320 cm⁻¹ and 910-950 cm⁻¹ regions, respectively, associated with the carboxylic acid group[11].

Table 4: Key Expected IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group Vibration | Intensity |

| 3300-3400 | N-H Stretch (Indole) | Medium |

| 2500-3300 | O-H Stretch (Carboxylic Acid) | Strong, Broad |

| >3000 | Aromatic C-H Stretch | Medium |

| <3000 | Aliphatic C-H Stretch (Methyl) | Medium |

| 1680-1710 | C=O Stretch (Carboxylic Acid) | Strong |

| 1450-1600 | C=C Stretch (Aromatic) | Medium |

| 1210-1320 | C-O Stretch (Carboxylic Acid) | Strong |

X-Ray Crystallography: The Definitive Structure

Should single crystals of sufficient quality be obtained, single-crystal X-ray diffraction provides the most unambiguous structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystallization: Grow single crystals of the compound, often by slow evaporation of a saturated solution in a suitable solvent or solvent system.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Process the data to solve and refine the crystal structure.

While no published crystal structure for this compound is currently available, this technique would definitively confirm the connectivity and planarity of the indole ring system and the orientation of the carboxylic acid group.

Conclusion: A Self-Validating Structural Assignment

The structural elucidation of this compound is a systematic process that relies on the logical interpretation and integration of data from multiple spectroscopic techniques. HRMS confirms the elemental composition. IR spectroscopy identifies the key functional groups: the indole N-H, the carboxylic acid O-H, and the carbonyl C=O. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon framework, allowing for the definitive placement of the methyl and carboxylic acid substituents on the indole scaffold. The convergence of these data provides a self-validating and trustworthy confirmation of the molecular structure, a cornerstone for any further research or development involving this compound.

References

- 1. This compound (30448-16-9) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 4. tetratek.com.tr [tetratek.com.tr]

- 5. rsc.org [rsc.org]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320) [hmdb.ca]

- 7. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. eng.uc.edu [eng.uc.edu]

A Technical Guide to the Biological Activity of 7-Methyl-1H-indole-3-carboxylic Acid as a Putative Monocarboxylate Transporter 1 (MCT1) Inhibitor

Abstract

This technical guide provides an in-depth analysis of the biological activity of 7-Methyl-1H-indole-3-carboxylic acid, contextualized within its role as a representative of the indole carboxylic acid class of compounds. The primary biological target for this structural class is Monocarboxylate Transporter 1 (MCT1), a crucial protein involved in cellular metabolism, particularly in the context of cancer.[1][2] By inhibiting MCT1, these compounds disrupt the transport of key metabolites like lactate and pyruvate, thereby interfering with the metabolic adaptability that allows cancer cells to thrive.[1][3] This guide will elucidate the mechanism of action, provide detailed experimental protocols for validating biological activity, explore structure-activity relationships, and discuss the therapeutic potential of targeting MCT1 with compounds such as this compound.

Introduction: The Central Role of MCT1 in Metabolism and Oncology

Cellular metabolism in cancer is often characterized by a phenomenon known as the "Warburg Effect," where cancer cells exhibit a high rate of glycolysis even in the presence of ample oxygen, leading to significant production of lactate.[1] This metabolic reprogramming is not a standalone process; it relies on a family of proton-linked monocarboxylate transporters (MCTs) to manage the flux of metabolites across the plasma membrane.[4]

Of these, MCT1 (encoded by the gene SLC16A1) is ubiquitously expressed and facilitates the high-affinity, bidirectional transport of lactate and pyruvate.[4] In the tumor microenvironment, MCT1 plays a critical role in establishing a form of metabolic symbiosis. Glycolytic tumor cells, often in hypoxic regions, export lactate via MCT4 or MCT1, which is then taken up by more oxidative cancer cells via MCT1 to be used as a primary fuel source for the TCA cycle.[2] This lactate shuttle is vital for maintaining pH balance, supplying energy, and supporting the proliferation and survival of the overall tumor mass.[5]

The dependence of many cancers on this metabolic coupling makes MCT1 an attractive and validated therapeutic target.[4][5] Inhibition of MCT1 disrupts this symbiotic relationship, leading to intracellular lactate accumulation, metabolic stress, and ultimately, a reduction in tumor growth, making it a promising strategy for novel anticancer agents.[1][6]

Profile of this compound

This compound belongs to the indolecarboxylic acid class of heterocyclic compounds.[7] Its structure is defined by an indole core, a carboxylic acid group at the C3 position, and a methyl group at the C7 position.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | [8][9] |

| Molecular Weight | 175.18 g/mol | [9] |

| IUPAC Name | This compound | [8] |

| SMILES | CC1=C2C(=CC=C1)C(=CN2)C(=O)O | [9] |

| Core Pharmacophore | Indole-3-carboxylic acid | [2][7] |

The indole-3-carboxylic acid moiety is a well-established pharmacophore for MCT1 inhibition. The carboxylic acid group is critical for interacting with key residues within the transporter's binding pocket, while the indole scaffold provides a rigid framework for further molecular interactions. The 7-methyl substitution likely influences the compound's physicochemical properties, such as lipophilicity and steric profile, which can modulate binding affinity and pharmacokinetic parameters.

Mechanism of Action: Disrupting the Lactate Shuttle

The primary mechanism of action for this compound, as a member of its class, is the competitive inhibition of the MCT1 transporter. This inhibition blocks the proton-linked transport of monocarboxylates, most notably lactate and pyruvate, across the cell membrane.[1][10]

Downstream Consequences of MCT1 Inhibition:

-

Intracellular Lactate Accumulation: In highly glycolytic cells that rely on MCT1 for lactate efflux, inhibition leads to a rapid buildup of intracellular lactate and associated protons, causing acidification and metabolic distress.[1][11]

-

Pyruvate Transport Blockade: The compound can impair the proliferation of cancer cells by disrupting the export of pyruvate, a key node in cellular metabolism.[3]

-

Disruption of Metabolic Symbiosis: By preventing oxidative cancer cells from taking up lactate as fuel, the inhibitor effectively starves a portion of the tumor, undermining the metabolic network that supports its growth.[2][4]

-

Enhanced Insulin Sensitivity: In other contexts, such as adipocytes, MCT1 inhibition has been shown to enhance insulin-stimulated glucose uptake, suggesting potential applications in metabolic diseases.[12]

The following diagram illustrates the role of MCT1 in the tumor microenvironment and the intervention point for an inhibitor like this compound.

Experimental Validation Protocols

To validate the biological activity of this compound as an MCT1 inhibitor, a series of well-established in vitro assays are required. As a self-validating system, these protocols must include appropriate positive and negative controls.

Protocol 1: MCT1 Inhibition via Radiolabeled Lactate Uptake Assay

This assay directly measures the ability of the test compound to inhibit the transport of lactate into cells that express MCT1.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against MCT1-mediated lactate transport.

Materials:

-

Cell Line: MCF-7 (human breast cancer, expresses MCT1) or Raji (human Burkitt's lymphoma, expresses MCT1).[13]

-

Test Compound: this compound, dissolved in DMSO to create a 10 mM stock.

-

Positive Control: AZD3965 or AR-C155858 (known potent MCT1 inhibitors).[5][14]

-

Radiolabel: [¹⁴C]-L-Lactic acid.

-

Buffers:

-

Krebs-Ringer-HEPES (KRH) Buffer (pH 7.4).

-

Lysis Buffer (e.g., 0.1 M NaOH).

-

-

Instrumentation: Scintillation counter.

Methodology:

-

Cell Seeding: Plate MCT1-expressing cells (e.g., MCF-7) in a 24-well plate at a density of 2 x 10⁵ cells/well. Allow cells to adhere and grow for 24 hours.

-

Compound Preparation: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in KRH buffer. Also prepare dilutions of the positive control and a vehicle control (DMSO only).

-

Pre-incubation: Aspirate the culture medium from the wells and wash once with KRH buffer. Add 200 µL of the prepared compound dilutions (or controls) to the respective wells. Incubate for 15 minutes at 37°C.

-

Causality Insight: This pre-incubation step allows the inhibitor to bind to the MCT1 transporter before the substrate is introduced, ensuring an accurate measurement of inhibition.

-

-

Lactate Uptake: Add 50 µL of KRH buffer containing [¹⁴C]-L-Lactic acid (to a final concentration of ~1 µCi/mL) to each well to initiate the uptake. Incubate for exactly 5 minutes at 37°C.

-

Causality Insight: The uptake period is kept short to measure the initial rate of transport, which is most sensitive to inhibition, rather than downstream metabolic effects.

-

-

Termination and Lysis: Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer. Add 300 µL of Lysis Buffer to each well and incubate for 30 minutes to ensure complete cell lysis.

-

Quantification: Transfer the lysate from each well to a scintillation vial. Add 4 mL of scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Normalize the CPM values to the vehicle control (representing 100% transport). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Antiproliferative Activity via MTT Assay

This assay assesses the downstream effect of MCT1 inhibition on the viability and proliferation of MCT1-dependent cancer cells.[13]

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for growth inhibition in MCT1-expressing cancer cells.

Methodology:

-

Cell Seeding: Plate Raji or MCF-7 cells in a 96-well plate at a density of 5,000 cells/well.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 100 µM to 1 nM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Causality Insight: A 72-hour incubation period is typically sufficient for antiproliferative effects to manifest, representing multiple cell doubling times.

-

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of compound concentration to determine the EC₅₀ value.

Structure-Activity Relationship (SAR) Insights

While SAR data for this compound specifically is not widely published, we can infer relationships from studies on analogous indole derivatives targeting MCT1 and other proteins.[2][15]

-

Indole Scaffold: The indole ring serves as a crucial, rigid scaffold. Its aromatic nature allows for potential π-π stacking interactions within the transporter's binding site.

-

Carboxylic Acid at C3: This group is paramount for activity, likely forming key ionic or hydrogen bond interactions with basic residues (e.g., Lysine, Arginine) in the MCT1 binding pocket, mimicking the endogenous lactate substrate.[16]

-

Substitution at C7: The introduction of a small alkyl group like methyl at the C7 position can have several effects:

-

Increased Lipophilicity: This may enhance membrane permeability and binding affinity through hydrophobic interactions.

-

Steric Influence: The methyl group can provide a steric constraint that orients the molecule favorably within the binding pocket or, conversely, cause a steric clash that reduces affinity.

-

Metabolic Blocking: It can prevent metabolic modification (e.g., hydroxylation) at that position, potentially improving the compound's pharmacokinetic profile.

-

The table below shows representative data for known MCT1 inhibitors to provide context for expected potency.

| Compound | Target | Potency (Ki or IC₅₀) | Source |

| AZD3965 | MCT1 | Ki = 1.6 nM | [11][14] |

| AR-C155858 | MCT1/MCT2 | Ki = 2.3 nM (MCT1) | [14] |

| α-cyano-4-hydroxycinnamate (CHC) | MCT1 (non-specific) | ~10-fold selective for MCT1 | [4][14] |

Therapeutic Potential and Future Directions

The primary therapeutic application for this compound and related MCT1 inhibitors is in oncology .[5] By targeting the metabolic flexibility of cancer cells, these compounds have the potential to be effective as monotherapies in MCT1-dependent tumors or as part of combination therapies.[10] For instance, by preventing lactate clearance, MCT1 inhibitors can enhance the efficacy of radiotherapy and certain chemotherapies.[4][6]

Beyond cancer, the role of MCTs in metabolism suggests potential applications in:

-

Metabolic Diseases: Influencing lactate dynamics could be beneficial in conditions like diabetes and obesity.[1][12]

-

Neurological Disorders: Altering lactate transport may have therapeutic effects in conditions like epilepsy where neuronal hyperactivity is a factor.[1]

Future research should focus on obtaining a full preclinical dataset for this compound, including its selectivity against other MCT isoforms (especially MCT2 and MCT4), its pharmacokinetic profile, and its in vivo efficacy in relevant tumor xenograft models.

Conclusion

This compound represents a promising molecular structure within the class of MCT1 inhibitors. Its indole-3-carboxylic acid core is a validated pharmacophore for inhibiting the transport of lactate and pyruvate, a critical metabolic process for a wide range of cancers. The methodologies and principles outlined in this guide provide a robust framework for researchers and drug development professionals to investigate its biological activity, validate its mechanism of action, and explore its full therapeutic potential. The strategic targeting of tumor metabolism via MCT1 inhibition remains a highly promising avenue in the development of next-generation cancer therapies.

References

- 1. What are MCT1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Monocarboxylate transporter 1 and 4 inhibitors as potential therapeutics for treating solid tumours: A review with structure-activity relationship insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for Indole-3-carboxylic acid (HMDB0003320) [hmdb.ca]

- 8. This compound | C10H9NO2 | CID 14810856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound (30448-16-9) for sale [vulcanchem.com]

- 10. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. selleckchem.com [selleckchem.com]

- 15. Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

7-Methyl-1H-indole-3-carboxylic acid molecular weight and formula

An In-Depth Technical Guide to 7-Methyl-1H-indole-3-carboxylic acid: Properties, Synthesis, and Applications

Introduction

This compound is a substituted heterocyclic compound belonging to the indole family, a structural motif of paramount importance in medicinal chemistry and materials science. The indole core is a privileged scaffold found in numerous natural products, pharmaceuticals, and agrochemicals. The presence of a carboxylic acid functional group at the 3-position and a methyl group at the 7-position imparts specific chemical reactivity and physical properties, making it a valuable and versatile building block in organic synthesis. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its molecular characteristics, synthetic pathways, and significant applications.

Part 1: Molecular Identity and Physicochemical Properties

The unique arrangement of a bicyclic indole core, a carboxylic acid group, and a methyl substituent defines the compound's chemical behavior and potential for further functionalization.[1]

Chemical Identity

A precise identification of this compound is critical for regulatory compliance, procurement, and scientific communication. Key identifiers are summarized below.

| Identifier Type | Value |

| CAS Number | 30448-16-9[1][2] |

| IUPAC Name | This compound[1] |

| PubChem CID | 14810856[1][3] |

| InChI | InChI=1S/C10H9NO2/c1-6-3-2-4-7-8(10(12)13)5-11-9(6)7/h2-5,11H,1H3,(H,12,13)[1] |

| SMILES | CC1=C2C(=CC=C1)C(=CN2)C(=O)O[1] |

Physicochemical Properties

The compound's physical and chemical properties are fundamental to its handling, reactivity, and pharmacokinetic profile in potential therapeutic applications.

| Property | Value | Significance |

| Molecular Formula | C₁₀H₉NO₂[1][2][3] | Defines the elemental composition and stoichiometry. |

| Molecular Weight | 175.18 g/mol [1][2] | Influences diffusion rates, membrane permeability, and reaction stoichiometry. |

The structure features an indole nitrogen (N-H) that can act as a hydrogen bond donor.[1] The carboxylic acid group is a versatile functional handle, providing both hydrogen bond donor and acceptor capabilities, which significantly influences intermolecular interactions, crystal packing, and solubility.[1]

Part 2: Synthesis and Reactivity

While numerous methods exist for the synthesis of substituted indole-3-carboxylic acids, a common and reliable strategy involves the formylation of the corresponding indole followed by oxidation. This approach leverages the high reactivity of the indole C3 position towards electrophilic substitution.

Conceptual Synthetic Workflow

The transformation of 7-methylindole into the target carboxylic acid can be conceptualized as a two-step process:

-

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the C3 position of the indole ring. 7-methylindole is treated with a formylating agent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃). The electrophilic Vilsmeier reagent preferentially attacks the electron-rich C3 position.

-

Oxidation of the Aldehyde: The resulting 7-methyl-1H-indole-3-carbaldehyde is then oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be employed, such as sodium chlorite, potassium permanganate, or silver oxide, under conditions that are mild enough to avoid over-oxidation or degradation of the indole ring.[4]

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by its carboxylic acid group. This moiety is readily converted into a variety of derivatives, including esters, amides, and acid chlorides. This versatility is extensively exploited in medicinal chemistry for linking the indole scaffold to other pharmacophores. For instance, amide coupling reactions, often facilitated by reagents like HATU or DCC, are routinely used to connect the molecule to amines, forming the basis for the synthesis of compound libraries for drug screening.[5][6]

Part 3: Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of complex molecules with diverse biological activities. Its utility is demonstrated in the development of therapeutic agents targeting infectious diseases and other conditions.

Intermediate for Anti-Trypanosomal Agents

A notable application is its use in the synthesis of 1H-indole-2-carboxamides, which have been investigated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[6] In this context, the carboxylic acid serves as the anchor point for coupling with various amine-containing side chains, allowing for systematic structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.[6]

Scaffold for Diverse Bioactive Compounds

The broader indole-3-carboxylic acid framework is a cornerstone in modern drug discovery. Derivatives have been designed and synthesized as:

-

Herbicides: By mimicking the natural plant hormone auxin, these compounds can disrupt plant growth, leading to the development of novel herbicides.[7]

-

Antiviral Agents: The indole core is a key feature in certain HIV-1 integrase inhibitors, where the carboxylic acid can chelate essential magnesium ions in the enzyme's active site.[8]

-

Dopamine Receptor Ligands: Functionalized indole amides have been synthesized and evaluated for their selective binding to dopamine D3 receptors, which are implicated in various neurological and psychiatric disorders.[9]

-

Anticancer Agents: Indole derivatives have been investigated as inhibitors of survivin, a protein often overexpressed in tumors, thereby promoting apoptosis in cancer cells.[10]

Part 4: Principles of Structural Characterization

The unambiguous identification and purity assessment of this compound rely on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. While specific spectra for this exact compound are not publicly detailed, its expected spectral features can be reliably predicted based on the analysis of closely related structures like Methyl 1H-indole-3-carboxylate.[11]

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole ring, a singlet for the methyl group (C7-CH₃), a broad singlet for the indole N-H proton, and a downfield singlet for the carboxylic acid O-H proton. The coupling patterns of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display ten unique signals corresponding to the ten carbon atoms in the molecule.[11] The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield chemical shift (typically >160 ppm). The methyl carbon would appear as an upfield signal, and the remaining signals would correspond to the sp²-hybridized carbons of the indole ring. Techniques like DEPT can be used to distinguish between quaternary, CH, and CH₃ carbons, further confirming the structure.[11]

Conclusion

This compound is a chemically significant molecule whose value lies in its well-defined structure and versatile reactivity. Its indole core, functionalized with both a reactive carboxylic acid handle and a modulating methyl group, makes it an important precursor for the synthesis of a wide array of compounds. For researchers in medicinal chemistry and organic synthesis, it represents a readily accessible building block for creating novel molecules with potential applications in human health, agriculture, and beyond.

References

- 1. This compound (30448-16-9) for sale [vulcanchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C10H9NO2 | CID 14810856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-甲基吲哚-3-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. tetratek.com.tr [tetratek.com.tr]

Unlocking the Therapeutic Potential of 7-Methylindole-3-Carboxylic Acid: A Technical Guide to Putative Targets and Research Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Methylated Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from neurotransmitters to potent anti-cancer agents. Within this privileged class of molecules, indole-3-carboxylic acid has emerged as a particularly intriguing scaffold, with its derivatives demonstrating a wide spectrum of therapeutic activities. The strategic addition of a methyl group to this core structure, specifically at the 7-position, creates 7-methylindole-3-carboxylic acid – a molecule with the potential for unique pharmacological properties. Methylation can profoundly influence a compound's lipophilicity, metabolic stability, and steric interactions with its biological targets, often leading to enhanced potency and selectivity.

This in-depth technical guide provides a prospective analysis of the potential therapeutic targets of 7-methylindole-3-carboxylic acid. In the absence of direct experimental data for this specific molecule, we will leverage structure-activity relationship (SAR) insights from closely related indole derivatives to hypothesize potential mechanisms of action and outline a comprehensive roadmap for target identification and validation. This document is intended to serve as a foundational resource for researchers poised to explore the therapeutic landscape of this promising compound.

Part 1: The Indole-3-Carboxylic Acid Core: A Foundation of Diverse Bioactivity

The indole-3-carboxylic acid scaffold is a recurring motif in compounds with significant therapeutic applications. Its derivatives have been investigated for a range of activities, underscoring the versatility of this chemical starting point.

Established Activities of Indole-3-Carboxylic Acid Derivatives:

-

Antihypertensive Agents: Certain derivatives of indole-3-carboxylic acid have been synthesized and shown to act as potent antagonists of the Angiotensin II receptor 1 (AT1R).[1] These compounds have demonstrated the ability to lower blood pressure in in vivo models, with some exhibiting efficacy superior to established drugs like losartan.[1]

-

Anticancer Properties: Indole-3-carboxylic acid itself has been noted as an anticancer agent and is considered a potential therapeutic for Alzheimer's disease.[2] It has also been shown to enhance the anti-colorectal cancer effects of doxorubicin by inducing cell senescence.[3]

-

Antimicrobial and Anthelmintic Effects: Novel series of indole-3-carboxylic acid derivatives incorporating amino acids and peptides have exhibited significant antibacterial and anthelmintic activities in preclinical studies.[4]

The diverse biological effects of these parent compounds provide a strong rationale for investigating the therapeutic potential of their methylated analogs.

Part 2: The Significance of the 7-Methyl Group: A Prospective SAR Analysis

The introduction of a methyl group at the 7-position of the indole ring is not a trivial modification. This small alkyl group can dramatically alter the molecule's interaction with biological macromolecules.

-

Modulation of Potency: Studies on related indole-containing scaffolds have shown that methylation can significantly boost biological activity. For example, the introduction of a methyl group at a corresponding position in a series of tetrahydro-γ-carbolines led to a substantial increase in potency.

-

Influence on Target Selectivity: The position of substituents on the indole ring is critical for determining target specificity. The 7-position, in particular, has been a key site for modification in the development of various therapeutic agents. For instance, derivatives of 7-azaindole (an indole isostere) have been developed as potent kinase inhibitors and receptor antagonists, highlighting the importance of this region of the molecule for target engagement.[5]

-

Metabolic Implications: The 7-position is a potential site of metabolism. The presence of a methyl group can block this metabolic pathway, potentially increasing the compound's half-life and bioavailability.

Based on these observations, it is reasonable to hypothesize that the 7-methyl group on the indole-3-carboxylic acid scaffold could confer enhanced potency, altered target selectivity, and improved pharmacokinetic properties compared to its non-methylated counterpart.

Part 3: Hypothesized Therapeutic Targets of 7-Methylindole-3-Carboxylic Acid

Drawing upon the known activities of structurally related compounds, we can propose several classes of proteins as potential therapeutic targets for 7-methylindole-3-carboxylic acid.

G-Protein Coupled Receptors (GPCRs): The Angiotensin II Receptor

Given that derivatives of indole-3-carboxylic acid are known to target the Angiotensin II receptor 1 (AT1R), it is a primary candidate target for 7-methylindole-3-carboxylic acid.[1] The 7-methyl group could potentially enhance binding affinity and/or selectivity for this receptor.

DOT script for the Renin-Angiotensin-Aldosterone System (RAAS) Pathway:

References

- 1. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Methyl-1H-indole-3-carboxylic Acid Derivatives and Analogs

This guide provides a comprehensive technical overview of 7-methyl-1H-indole-3-carboxylic acid, its derivatives, and analogs for researchers, scientists, and professionals in drug development. It explores the synthesis, chemical properties, and burgeoning therapeutic applications of this important molecular scaffold, offering insights into its potential in modern medicinal chemistry.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a versatile scaffold for the development of therapeutic agents targeting a wide array of biological pathways.[2] Among the vast family of indole derivatives, those bearing a carboxylic acid at the 3-position have garnered significant attention due to their diverse biological activities. This guide focuses specifically on the 7-methyl substituted variant, this compound, and its derivatives, exploring how the addition of a methyl group at this position influences its chemical and biological characteristics.

The core structure of this compound consists of a bicyclic indole nucleus with a carboxylic acid group at the third position and a methyl group at the seventh position.[3] This specific substitution pattern contributes to its distinct structural and electronic properties, which can be strategically exploited in drug design.[3]

Synthesis of the this compound Core

The synthesis of this compound typically proceeds through a two-step sequence starting from the commercially available 7-methylindole. The process involves the formylation of the indole at the 3-position, followed by oxidation of the resulting aldehyde to the carboxylic acid.

Step 1: Formylation of 7-Methylindole

The introduction of a formyl group at the C3 position of 7-methylindole is a crucial first step. Several methods exist for the formylation of indoles, with the Vilsmeier-Haack reaction being a common and efficient approach.[4] However, a milder method utilizing hexamethylenetetramine (HMTA) and iodine in DMF has also been reported.[5]

Experimental Protocol: Synthesis of 7-Methylindole-3-carboxaldehyde [5]

-

Materials:

-

7-methylindole

-

Hexamethylenetetramine (HMTA)

-

Iodine (I₂)

-

Activated carbon

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

0.5 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a 50 mL round-bottomed flask equipped with a magnetic stirrer, add 7-methylindole (1.0 mmol), hexamethylenetetramine (HMTA, 2.0 mmol), and activated carbon (0.1 g) in N,N-dimethylformamide (DMF, 2 mL).

-

Add iodine (I₂, 0.2 mmol) to the mixture and attach a reflux condenser.

-

Heat the reaction mixture to 120 °C and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth, washing the filter cake with ethyl acetate (EtOAc, 4 x 6 mL).

-

Combine the filtrates and wash sequentially with 0.5 M aqueous hydrochloric acid (10 mL), saturated sodium bicarbonate (NaHCO₃) solution (10 mL), and saturated sodium chloride (NaCl) solution (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

-

Purify the crude product by silica gel flash column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain 7-methylindole-3-carbaldehyde.

-

Step 2: Oxidation to this compound

The oxidation of the 3-formyl group to a carboxylic acid is a straightforward transformation.[6] A variety of oxidizing agents can be employed for this purpose, with sodium chlorite being a mild and effective choice, often used in the presence of a chlorine scavenger like 2-methyl-2-butene to prevent unwanted side reactions.[7]

Experimental Protocol: Oxidation of 7-Methylindole-3-carboxaldehyde (adapted from a similar synthesis[7])

-

Materials:

-

7-Methylindole-3-carboxaldehyde

-

tert-Butanol

-

Water

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

2-Methyl-2-butene

-

Sodium chlorite (NaClO₂)

-

Saturated aqueous solution of sodium sulfite (Na₂SO₃)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

1 N Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve 7-methylindole-3-carboxaldehyde in a 1:1 mixture of tert-butanol and water.

-

Add sodium dihydrogen phosphate (4.0 equiv) and 2-methyl-2-butene (5.0 equiv) to the solution.

-

In a separate flask, dissolve sodium chlorite (5.0 equiv) in water.

-

Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.

-

Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

-

Physicochemical Properties and Structural Features

The introduction of a methyl group at the 7-position of the indole ring influences the molecule's physicochemical properties. The methyl group is electron-donating through hyperconjugation, which can slightly increase the electron density in the aromatic system and potentially affect the reactivity at other positions.[3]

| Property | Value | Significance |

| Molecular Weight | 175.18 g/mol | Influences diffusion rates and membrane permeability.[3] |

| Molecular Formula | C₁₀H₉NO₂ | Provides the elemental composition of the molecule.[3] |

| Hydrogen Bond Donor Count | 2 | The indole N-H and carboxylic acid O-H groups can act as hydrogen bond donors. |

| Hydrogen Bond Acceptor Count | 2 | The carbonyl oxygen and hydroxyl oxygen of the carboxylic acid can act as hydrogen bond acceptors. |

| LogP (calculated) | 1.9 | A measure of the molecule's lipophilicity, which is crucial for its pharmacokinetic properties.[8] |

Table 1: Computed Physicochemical Properties of this compound.

Biological Activities and Therapeutic Potential

While research specifically on this compound derivatives is still emerging, the broader class of indole-3-carboxylic acids has demonstrated a wide range of biological activities. The 7-methyl substitution can be a key determinant in modulating this activity and selectivity.

Antihypertensive Agents

Derivatives of indole-3-carboxylic acid have been investigated as potential antihypertensive agents, specifically as angiotensin II receptor 1 (AT₁ subtype) antagonists.[9][10] In a study on novel indole-3-carboxylic acid derivatives, certain compounds demonstrated high nanomolar affinity for the AT₁ receptor, comparable to the known drug losartan.[10] These compounds were shown to lower blood pressure in spontaneously hypertensive rats when administered orally, with some exhibiting a prolonged antihypertensive effect superior to losartan.[10] While this study did not specifically include 7-methyl derivatives, it highlights the potential of the indole-3-carboxylic acid scaffold in cardiovascular drug discovery.

Herbicidal Activity

In the field of agricultural science, indole-3-carboxylic acid derivatives have been designed as antagonists of the auxin receptor protein TIR1, leading to the development of novel herbicides.[11] A series of these compounds exhibited significant inhibition of root and shoot growth in both dicotyledonous and monocotyledonous plants.[11] This application demonstrates the versatility of the indole-3-carboxylic acid scaffold beyond human therapeutics.

Anticancer and Immunomodulatory Activity

The indole scaffold is a common feature in many anticancer agents.[12] For instance, pyridyl-ethenyl-indoles derived from 7-methylindole-3-carboxaldehyde have been investigated as tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators.[5] Furthermore, a review on 7-azaindole derivatives, a related heterocyclic system, highlighted their potential as anticancer agents, with substitutions at various positions on the ring system being crucial for activity.[13] This suggests that the 7-position of the indole ring is a viable point for modification to develop potent and selective anticancer drugs.

CysLT1 Receptor Antagonists for Asthma

In the context of respiratory diseases, a study on 3-substituted 1H-indole-2-carboxylic acid derivatives as cysteinyl leukotriene 1 (CysLT₁) receptor antagonists for asthma is particularly noteworthy.[14] The researchers found that a methoxy group at the 7-position of the indole ring was the most favorable substitution for potent CysLT₁ antagonist activity.[14] This finding strongly suggests that substitution at the 7-position, including with a methyl group, can significantly enhance the biological activity of indole-based compounds.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is intricately linked to their chemical structure. The core scaffold provides the necessary framework for interaction with biological targets, while modifications at various positions can fine-tune potency, selectivity, and pharmacokinetic properties.

Key Modification Points for SAR Studies:

-

Carboxylic Acid Group (Position 3): This group is often crucial for target engagement, frequently participating in hydrogen bonding or salt bridge formation. It can be converted to esters or amides to modulate properties like cell permeability and metabolic stability.

-

Indole Nitrogen (Position 1): Substitution at the N1 position can significantly impact the molecule's properties. Alkylation or arylation at this position can alter lipophilicity and introduce new interaction points with the target protein.

-

Methyl Group (Position 7): The 7-methyl group itself is a key determinant of activity. Its steric bulk and electronic influence can affect the binding affinity and selectivity of the molecule. Further modifications at this position, such as oxidation or extension to longer alkyl chains, could be explored.[3]

-

Other Positions on the Indole Ring (2, 4, 5, 6): Functionalization at these positions can be used to further optimize the compound's properties. For example, halogenation or the introduction of other small substituents can modulate electronic properties and metabolic stability.[3]

Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While the broader class of indole-3-carboxylic acids has been extensively studied, the specific impact of the 7-methyl group warrants further investigation. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives.

A generalized workflow for the discovery of bioactive compounds based on this scaffold would involve:

Figure 1. A generalized workflow for the discovery of bioactive compounds.

By systematically exploring the chemical space around the this compound core, researchers can unlock its full potential and develop novel drug candidates with improved efficacy and safety profiles for a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. This compound (30448-16-9) for sale [vulcanchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 7-METHYLINDOLE-3-CARBOXALDEHYDE | 4771-50-0 [chemicalbook.com]

- 6. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. 7-methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 260389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]

- 11. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of Indole-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-carboxylic acid, a pivotal scaffold in organic chemistry and chemical biology, holds a rich history intertwined with the development of synthetic methodologies and the elucidation of biological pathways. This in-depth technical guide provides a comprehensive overview of the discovery, historical evolution of synthesis, and diverse applications of indole-3-carboxylic acids. From its early, often arduous, synthetic routes to modern, efficient catalytic methods, this document details key experimental protocols, explores the causality behind strategic scientific choices, and presents a thorough examination of its biological significance. The guide is structured to provide researchers and drug development professionals with a foundational understanding and practical insights into this versatile molecule, supported by quantitative data, detailed experimental workflows, and a robust framework of authoritative references.

Introduction: The Significance of the Indole Nucleus

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in nature and medicinal chemistry.[1] Its presence in essential amino acids like tryptophan, neurotransmitters such as serotonin, and a vast array of natural products underscores its fundamental role in biological processes.[1] Consequently, the functionalization of the indole core has been a central theme in organic synthesis for over a century, with the introduction of a carboxylic acid group at the C3-position yielding the particularly versatile intermediate, indole-3-carboxylic acid.

This guide delves into the journey of indole-3-carboxylic acid, from its initial discovery to its current status as a key building block in the development of novel therapeutics, agrochemicals, and advanced materials. We will explore the chronological evolution of its synthesis, providing detailed, field-proven protocols for key transformations. Furthermore, we will examine its multifaceted applications, supported by quantitative data to offer a tangible measure of its efficacy in various domains.

A Historical Perspective: From Indigo to a Synthetic Workhorse

The story of indole chemistry begins with the study of the dye indigo. In 1866, Adolf von Baeyer first isolated indole by reducing oxindole with zinc dust.[2] This seminal work laid the groundwork for future explorations of the indole scaffold. A few decades later, the focus shifted towards the synthesis of substituted indoles, with Emil Fischer developing the eponymous Fischer indole synthesis in 1883, a method that remains a cornerstone of indole chemistry to this day.[2]

While the early focus was on the parent indole and its simple derivatives, the specific history of indole-3-carboxylic acid is more nuanced. Its synthesis was a logical progression from the functionalization of the reactive C3-position of the indole ring. One of the earliest reliable methods for introducing a substituent at this position was the Vilsmeier-Haack reaction, which allows for the formylation of indoles to produce indole-3-carboxaldehyde.[1] This aldehyde then serves as a direct precursor to indole-3-carboxylic acid through oxidation.

A significant advancement in indole synthesis came from the work of Rikō Majima, who in 1918 patented a method for producing indole in high yield from the reaction of acetylene and aniline at high temperatures.[3] This industrial-scale production made indole and its derivatives more accessible for further research, undoubtedly accelerating the exploration of compounds like indole-3-carboxylic acid.

The Evolving Landscape of Synthesis: From Classical Methods to Modern Catalysis

The synthesis of indole-3-carboxylic acid has undergone a remarkable evolution, driven by the continuous pursuit of efficiency, milder reaction conditions, and broader functional group tolerance. This section provides a detailed overview of the key synthetic strategies, complete with step-by-step protocols and mechanistic insights.

Oxidation of Indole-3-Aldehyde

A common and straightforward method for the preparation of indole-3-carboxylic acid is the oxidation of its corresponding aldehyde, indole-3-carboxaldehyde. The aldehyde itself is readily accessible through the Vilsmeier-Haack formylation of indole.

Experimental Protocol: Vilsmeier-Haack Formylation of Indole [1]

-

Reagent Preparation: In a flask equipped with a dropping funnel and a stirrer, cool 15g of dimethylformamide (DMF) to 20°C.

-

Vilsmeier Reagent Formation: Slowly add 30ml of freshly distilled phosphorus oxychloride (POCl₃) dropwise to the DMF, maintaining the temperature between 20-30°C.

-

Indole Addition: Dissolve 11.5g of indole in 4ml of DMF and add it slowly to the Vilsmeier reagent with continuous stirring, keeping the temperature between 20-30°C.

-

Reaction Progression: After the addition is complete, raise the temperature to 35°C for 45 minutes.

-

Work-up: Pour the reaction mixture onto crushed ice. Neutralize the solution by adding a 10g aqueous sodium hydroxide solution until it is strongly basic (pH > 10), maintaining the temperature between 25-30°C.

-

Isolation: Boil the mixture for one minute, then filter the resulting crystals of indole-3-carboxaldehyde. Wash the crystals with distilled water and dry.

Experimental Protocol: Oxidation of Indole-3-Carboxaldehyde to Indole-3-Carboxylic Acid [1]

-

Reaction Setup: To the synthesized indole-3-carboxaldehyde, add a 20% aqueous solution of sodium hydroxide (NaOH) under vigorous stirring.

-

Reaction Time: Continue stirring for 24 hours at room temperature. A separation in the reaction mixture will be observed.

-

Isolation: Filter the reaction mixture under vacuum. The solid residue is indole-3-carboxylic acid. Wash the residue with distilled water and dry. The filtrate contains indole-3-methanol as a byproduct.

Indole [label="Indole"]; Vilsmeier_Reagent [label="Vilsmeier Reagent (POCl₃/DMF)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Indole_3_Aldehyde [label="Indole-3-carboxaldehyde"]; Oxidizing_Agent [label="Oxidizing Agent (e.g., NaOH)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Indole_3_Carboxylic_Acid [label="Indole-3-carboxylic Acid"];

Indole -> Indole_3_Aldehyde [label="Vilsmeier-Haack Reaction"]; Vilsmeier_Reagent -> Indole_3_Aldehyde; Indole_3_Aldehyde -> Indole_3_Carboxylic_Acid [label="Oxidation"]; Oxidizing_Agent -> Indole_3_Carboxylic_Acid; }

Hydrolysis of Indole-3-carbonitrile and its Derivatives

Another classical approach involves the hydrolysis of indole-3-carbonitrile or related derivatives. For instance, the hydrolysis of 3-trichloroacetyl indole provides a high-yielding route to the desired carboxylic acid.

Experimental Protocol: Hydrolysis of 3-Trichloroacetyl Indole [4]

-

Reaction Setup: Add 235g of 3-trichloroacetyl indole to 1000ml of methanol in a reaction flask.

-

Base Addition: Slowly add an appropriate amount of a 50% potassium hydroxide (KOH) solution dropwise.

-

Reflux: Heat the mixture and reflux for 18 hours.

-

Solvent Removal: After cooling to room temperature, concentrate the solution to remove the methanol.

-

Acidification: Add 1500ml of water to the residue and then add hydrochloric acid dropwise to adjust the pH to 3-4.

-

Isolation and Purification: Filter the resulting solid and dry to obtain the crude product. Slurry the crude product with 100g of ethyl acetate for 25 minutes, filter, and dry to yield pure indole-3-carboxylic acid (yield: 91.8%).

Direct Carboxylation of Indole

More contemporary methods focus on the direct carboxylation of the indole C-H bond, offering a more atom-economical approach. These methods often employ organometallic reagents or transition metal catalysis.

3.3.1. Carboxylation via Indolyl Grignard or Indolyl Lithium Reagents

The reaction of indolylmagnesium halides (Grignard reagents) or indolyl lithium with carbon dioxide has been explored for the synthesis of indole-3-carboxylic acid. However, these reactions can sometimes lead to a mixture of N- and C3-carboxylated products.

3.3.2. Base-Mediated Carboxylation with Carbon Dioxide

Recent advancements have demonstrated the feasibility of direct carboxylation of unprotected indoles using a strong base and atmospheric pressure of carbon dioxide. This method avoids the need for pre-functionalization of the indole ring.

Indole [label="Indole"]; Base [label="Strong Base (e.g., LiOt-Bu)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Indolyl_Anion [label="Indolyl Anion"]; CO2 [label="Carbon Dioxide (CO₂)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Indole_3_Carboxylate [label="Indole-3-carboxylate"]; Indole_3_Carboxylic_Acid [label="Indole-3-carboxylic Acid"];

Indole -> Indolyl_Anion [label="Deprotonation"]; Base -> Indolyl_Anion; Indolyl_Anion -> Indole_3_Carboxylate [label="Nucleophilic Attack"]; CO2 -> Indole_3_Carboxylate; Indole_3_Carboxylate -> Indole_3_Carboxylic_Acid [label="Protonation"]; }

Modern Catalytic Approaches

The field of organic synthesis has been revolutionized by the development of transition-metal-catalyzed reactions. The synthesis of indole-3-carboxylic acid and its esters has also benefited from these advancements.

3.4.1. Palladium-Catalyzed Carbonylative Reactions

Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for the synthesis of carboxylic acid derivatives.[5] These reactions typically involve the use of carbon monoxide gas or a CO surrogate. Recent developments have even demonstrated visible-light-induced, metal-free carbonylation of indoles with phenols to synthesize indole-3-carboxylates.[6]

3.4.2. Copper-Catalyzed Intramolecular Amination

For the synthesis of N-substituted indole-3-carboxylic acid derivatives, a copper(I)-catalyzed intramolecular amination of aryl bromides has been shown to be an efficient method.[7] This approach allows for the construction of the indole ring system with concomitant installation of a substituent on the nitrogen atom.

Biological Significance and Therapeutic Applications

Indole-3-carboxylic acid and its derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery and development.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of indole-3-carboxylic acid derivatives against various cancer cell lines. The cytotoxic effects are often attributed to the induction of apoptosis and cell cycle arrest.

| Compound/Derivative | Cancer Cell Line | IC₅₀ / EC₅₀ | Reference |

| Indole-3-carboxylic acid | A549 (Human Lung Carcinoma) | 4.6 µg/ml | [6] |

| Indole-3-carboxylic acid | MCF-7 (Human Breast Adenocarcinoma) | 12.9 µg/ml | [6] |

| 5-hydroxyindole-3-carboxylic acid derivative (5d) | MCF-7 (Human Breast Adenocarcinoma) | 4.7 µM | [8] |

| N-mustard based on indole-3-carboxylic acid (T1089) | A549 (Human Lung Carcinoma) | 33.4 ± 1.3 µM | [9] |

| Indole-3-carbinol | H1299 (Non-small cell lung cancer) | 449.5 µM | [7] |

| Indole-3-carboxylic acid-spermine conjugate (3) | MCF-7 (Human Breast Adenocarcinoma) | > 50 µM | [3] |

Antimicrobial and Antiviral Activity

The indole scaffold is also a key feature in many antimicrobial and antiviral agents. Derivatives of indole-3-carboxylic acid have shown promising activity against a range of pathogens.

| Compound/Derivative | Pathogen | MIC / IC₅₀ | Reference |

| 5-Bromo-indole-3-carboxamide-polyamine conjugate (13b) | Staphylococcus aureus | ≤ 0.28 µM | [3] |

| 5-Bromo-indole-3-carboxamide-polyamine conjugate (13b) | Acinetobacter baumannii | ≤ 0.28 µM | [3] |

| 5-Bromo-indole-3-carboxamide-polyamine conjugate (13b) | Cryptococcus neoformans | ≤ 0.28 µM | [3] |

| Indole-3-carboxylic acid | HIV in H9 lymphocytes | 16.4 µg/ml | [6] |

| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole dihydrochloride | SARS-CoV-2 | 1.06 µg/mL | [2][5] |

| Indole-triazole derivative (3d) | Various bacteria and fungi | 3.125-50 µg/mL | [10] |

Herbicidal and Plant Growth Regulatory Activity

Indole-3-carboxylic acid is structurally related to the natural plant hormone indole-3-acetic acid (IAA) and, as such, it and its derivatives can influence plant growth and development.[11] This has led to their investigation as both plant growth regulators and herbicides.

| Compound/Derivative | Plant/Weed | Concentration | Effect | Reference |

| Indole-3-carboxylic acid derivatives (10d, 10h) | Rape (B. napus) root | 100 mg/L | 96% and 95% inhibition | [12] |

| Indole-3-carboxylic acid derivatives (10d, 10h) | Rape (B. napus) root | 10 mg/L | 92% and 93% inhibition | [12] |

| Indole-3-acetic acid (IAA) | Onion (Allium cepa) | Low to moderate | Increased fresh bulb weight and phenolic compounds | [13] |

| Indole-3-butyric acid (IBA) | Carrot (Daucus carota) | 100 µM | Highest increase in taproot length, diameter, and fresh weight | [14] |

| Indole-3-butyric acid (IBA) | Maize (Zea mays) | 10⁻¹¹ M | Stimulatory effect on root growth | [15] |

| Indole-3-butyric acid (IBA) | Maize (Zea mays) | 10⁻⁷ M | Inhibitory effect on root growth | [15] |

Applications in Materials Science

The unique electronic and structural properties of the indole ring have led to the exploration of indole-3-carboxylic acid and its derivatives in the field of materials science. They can be used as building blocks for the synthesis of organic semiconductors, polymers with interesting optical and electronic properties, and as components in the development of novel sensors.

Conclusion and Future Perspectives

The journey of indole-3-carboxylic acid, from its conceptual origins in the early days of indole chemistry to its current status as a versatile synthetic intermediate, is a testament to the enduring power of organic synthesis. The development of new and more efficient synthetic methods has opened up avenues for the creation of a vast library of derivatives with diverse and potent biological activities.

For researchers and scientists, the continued exploration of novel synthetic routes, particularly those employing green and sustainable methodologies, will remain a key focus. The elucidation of the precise mechanisms of action of its biologically active derivatives will be crucial for the rational design of next-generation therapeutics. In the realm of drug development, indole-3-carboxylic acid will undoubtedly continue to serve as a valuable scaffold for the discovery of new drugs targeting a wide range of diseases, from cancer to infectious diseases. Furthermore, its potential in agriculture and materials science is still being actively explored, promising exciting new applications in the years to come. This guide serves as a foundational resource, empowering the scientific community to build upon this rich history and unlock the full potential of this remarkable molecule.

References

- 1. scilit.com [scilit.com]

- 2. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - Narovlyansky - Acta Naturae [actanaturae.ru]

- 5. actanaturae.ru [actanaturae.ru]

- 6. caymanchem.com [caymanchem.com]

- 7. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. mdpi.com [mdpi.com]

- 10. turkjps.org [turkjps.org]

- 11. nbinno.com [nbinno.com]

- 12. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Effects of auxin (indole-3-butyric acid) on growth characteristics, lignification, and expression profiles of genes involved in lignin biosynthesis in carrot taproot - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

7-Methyl-1H-indole-3-carboxylic acid literature review

An In-Depth Technical Guide to 7-Methyl-1H-indole-3-carboxylic Acid for Advanced Research

Authored by a Senior Application Scientist